molecular formula C6H6BrN5O B11558286 2-Amino-6-bromo-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

2-Amino-6-bromo-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B11558286
M. Wt: 244.05 g/mol
InChI Key: YPSLAJKNLGJJEA-UHFFFAOYSA-N
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Description

2-AMINO-6-BROMO-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL is a heterocyclic compound that belongs to the class of triazolopyrimidines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-6-BROMO-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL can be achieved through various methods. One common approach involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction is typically carried out under reflux conditions in the presence of a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using microwave irradiation techniques. This method is catalyst-free and eco-friendly, involving the use of enaminonitriles and benzohydrazides . The reaction conditions are optimized to achieve high yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-6-BROMO-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines.

Scientific Research Applications

2-AMINO-6-BROMO-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-AMINO-6-BROMO-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions, leading to changes in the biological pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and methyl groups in 2-AMINO-6-BROMO-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL makes it unique compared to other similar compounds. These substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C6H6BrN5O

Molecular Weight

244.05 g/mol

IUPAC Name

2-amino-6-bromo-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C6H6BrN5O/c1-2-3(7)4(13)12-6(9-2)10-5(8)11-12/h1H3,(H3,8,9,10,11)

InChI Key

YPSLAJKNLGJJEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)N)Br

Origin of Product

United States

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